6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a chemical compound classified as a spiro compound. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a distinctive three-dimensional shape. This specific compound features a methyl group, which can significantly influence its reactivity and biological interactions. The molecular formula for 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride is , and its molecular weight is approximately 205.68 g/mol.
The synthesis of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride typically involves several key steps:
The molecular structure of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride can be represented by its SMILES notation: CN1CCC2(CC1)CC2C(=O)O.Cl. The InChI key for this compound is XTIRZHCOVFGYDL-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride |
| InChI Key | XTIRZHCOVFGYDL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)CC2C(=O)O.Cl |
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride can participate in various chemical reactions, including:
The mechanism of action for 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets within biological systems. This compound may function as an enzyme inhibitor or act on receptors as an agonist or antagonist, depending on its structural characteristics and functional groups present. The binding to active sites on enzymes or receptors modulates their activity, influencing various biochemical pathways.
The physical and chemical properties of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride include:
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which should be considered during experimental applications.
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride has several notable applications in scientific research:
The spirocyclic architecture of 6-methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride (CAS 2230913-21-8) is deconstructed into two key synthons: a cyclopropyl ring and a N-methylpiperidine moiety. The strategic disconnection reveals two viable pathways:
Two predominant annulation methods achieve the bicyclic framework:
Table 1: Key Annulation Methods Comparison
| Method | Conditions | Key Advantage | Limitation |
|---|---|---|---|
| Dinitrile Reductive Cyc | Ti(OⁱPr)₄, Toluene, 60°C, 24h; HCl | High chemoselectivity | Requires toxic titanium reagents |
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C to RT | Rapid ring formation | Low yields with N-methylated substrates |
Carboxyl group installation employs two principal strategies:
N-Methylation is critical for quaternary ammonium salt formation:
Table 2: N-Methylation Efficiency Metrics
| Method | Reagents | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|
| Reductive Amination | HCHO, Pd/C, H₂ (50 psi) | 85 | 98 | Trace dimeric amines |
| Direct Alkylation | CH₃I, CH₃CN; HCl/Et₂O | 92 | 98 | O-Methylated impurities |
Salt formation is optimized through solvent-screening and crystallization control:
Table 3: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Crystal Form | Purity (%) | Yield (%) |
|---|---|---|---|---|
| EtOH/H₂O (9:1) | 0–5 | Prismatic needles | 98.5 | 85 |
| IPA/MTBE (1:3) | 20–25 | Platelet microcrystals | 97.8 | 92 |
Two alternative pathways demonstrate divergent efficiencies:
Key scalability bottlenecks include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: